2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline
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Overview
Description
2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 4-nitrophenyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-nitrobenzoic acid hydrazide with aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products Formed
Reduction: 2-[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Coupling: Biaryl derivatives with diverse functional groups.
Scientific Research Applications
2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline in biological systems involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key proteins such as AKT serine/threonine kinase 1 (AKT1), SRC proto-oncogene, non-receptor tyrosine kinase (SRC), and epidermal growth factor receptor (EGFR) . These interactions can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N1,N1-diethyl-4-[5-(4-nitrophenyl)-1,3-oxazolan-2-yl]aniline: This compound shares a similar nitrophenyl group but has an oxazolidine ring instead of an oxadiazole ring.
5-(4-Nitrophenyl)-1,3,4-thiadiazole: This compound has a thiadiazole ring instead of an oxadiazole ring and exhibits different electronic properties and reactivity.
Uniqueness
2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline is unique due to its specific combination of the oxadiazole ring and the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise electronic characteristics, such as in OLEDs and as a precursor for biologically active compounds.
Properties
CAS No. |
88185-04-0 |
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Molecular Formula |
C14H10N4O3 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C14H10N4O3/c15-12-4-2-1-3-11(12)14-17-16-13(21-14)9-5-7-10(8-6-9)18(19)20/h1-8H,15H2 |
InChI Key |
DHJDQZCHDBCIRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
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